4-[(Ethylsulfanyl)methyl]benzoic acid
Description
4-[(Ethylsulfanyl)methyl]benzoic acid is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with an ethylsulfanyl group at the para position. This compound is used in various fields of research, including organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-(ethylsulfanylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZWKXQRFALHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethylsulfanyl)methyl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(bromomethyl)benzoic acid.
Substitution Reaction: The bromine atom in 4-(bromomethyl)benzoic acid is substituted with an ethylsulfanyl group using sodium ethylthiolate (NaSEt) as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(Ethylsulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethylthiolate (NaSEt), dimethylformamide (DMF)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzoic acids
Scientific Research Applications
4-[(Ethylsulfanyl)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(Ethylsulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can modulate enzyme activity, disrupt metabolic pathways, and induce cellular responses. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methylsulfanyl)methyl]benzoic acid
- 4-[(Propylsulfanyl)methyl]benzoic acid
- 4-[(Butylsulfanyl)methyl]benzoic acid
Uniqueness
4-[(Ethylsulfanyl)methyl]benzoic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. Compared to its analogs with different alkyl chain lengths, the ethylsulfanyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Biological Activity
4-[(Ethylsulfanyl)methyl]benzoic acid, with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol, is a benzoic acid derivative notable for its unique ethylsulfanyl group. This compound has gained attention in various fields, including medicinal chemistry, due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves:
- Starting Material : Preparation begins with 4-(bromomethyl)benzoic acid.
- Substitution Reaction : The bromine atom is substituted with an ethylsulfanyl group using sodium ethylthiolate (NaSEt) as the nucleophile.
This method allows for the efficient production of the compound, which can be further optimized for industrial applications using automated systems and continuous flow reactors.
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In cellular models, it has demonstrated the ability to modulate inflammatory pathways, potentially reducing cytokine release and promoting healing processes.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The ethylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular enzymes, modulating their activity and disrupting metabolic pathways.
- Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity to target proteins .
Case Studies
- Study on Antimicrobial Activity : A study focusing on benzoic acid derivatives found that compounds similar to this compound exhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
- Anti-inflammatory Research : Another investigation assessed the compound's effects on human foreskin fibroblasts. It was observed that treatment with this compound reduced the expression of pro-inflammatory cytokines by up to 50% compared to untreated controls .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Unique Feature |
|---|---|---|---|
| This compound | Yes | Yes | Ethylsulfanyl group |
| 4-[(Methylsulfanyl)methyl]benzoic acid | Moderate | Moderate | Methylsulfanyl group |
| 4-[(Propylsulfanyl)methyl]benzoic acid | Yes | Low | Propylsulfanyl group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
